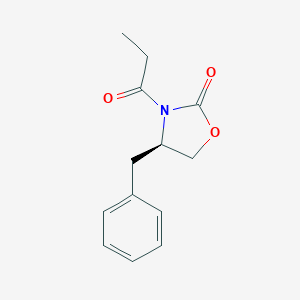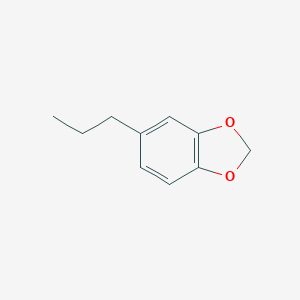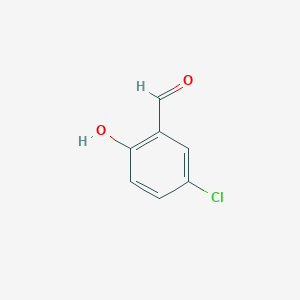![molecular formula C11H11NO2 B124296 methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate CAS No. 148323-46-0](/img/structure/B124296.png)
methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a cyclopropane-containing heterocycle that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate is not fully understood. However, it has been proposed that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II leads to DNA damage and cell death, which may explain the anticancer activity of Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate.
Biochemische Und Physiologische Effekte
Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate inhibits tumor growth in mouse models of breast and lung cancer. However, the toxicity and pharmacokinetics of this compound are not well understood, and further studies are needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. It has been shown to have potent anticancer activity against various cancer cell lines, making it a promising candidate for further drug development. However, the limitations of this compound include its toxicity and limited pharmacokinetic data, which may hinder its clinical development.
Zukünftige Richtungen
There are several future directions for the study of Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate. One direction is the synthesis of novel derivatives and analogs of this compound to improve its pharmacokinetic properties and anticancer activity. Another direction is the investigation of the mechanism of action of Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate and its potential targets in cancer cells. Furthermore, the safety and efficacy of this compound in preclinical and clinical studies need to be evaluated to determine its potential as a cancer therapeutic.
Synthesemethoden
Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate has been synthesized using various methods. One of the most common methods is the Diels-Alder reaction between 1,3-cyclohexadiene and N-methylmaleimide. The reaction yields a mixture of isomers, which can be separated using column chromatography. Another method involves the reaction between 1,3-cyclohexadiene and N-methylmaleimide in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. This method yields a single isomer of Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In materials science, Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate has been used as a building block for the synthesis of novel materials, such as cyclopropa[b]indole-based polymers. In organic synthesis, this compound has been used as a starting material for the synthesis of various natural products and biologically active compounds.
Eigenschaften
CAS-Nummer |
148323-46-0 |
|---|---|
Produktname |
methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate |
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-9-5-3-2-4-7(9)8-6-10(8)12/h2-5,8,10H,6H2,1H3 |
InChI-Schlüssel |
SYBTWSRLILYBIM-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2CC2C3=CC=CC=C31 |
Kanonische SMILES |
COC(=O)N1C2CC2C3=CC=CC=C31 |
Synonyme |
Cycloprop[b]indole-2(1H)-carboxylic acid, 1a,6b-dihydro-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



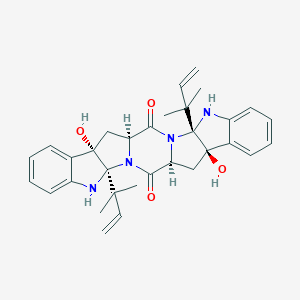
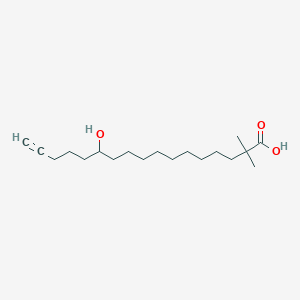
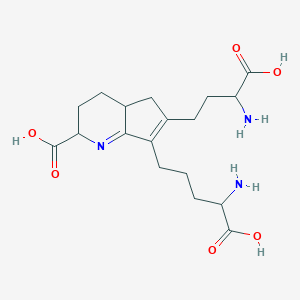
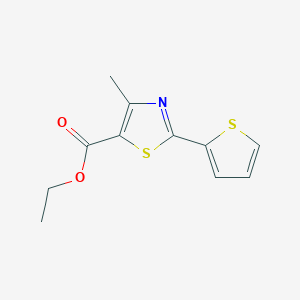
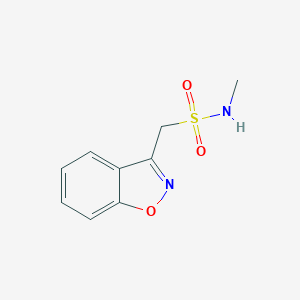
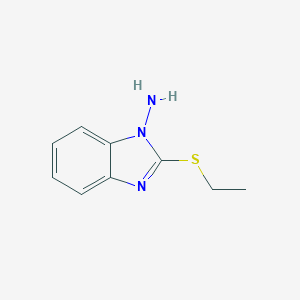
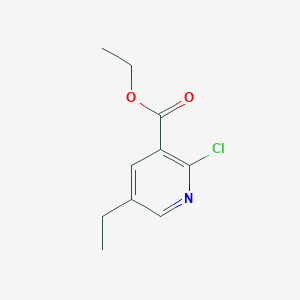
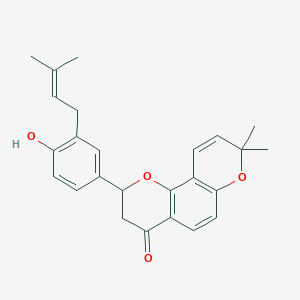
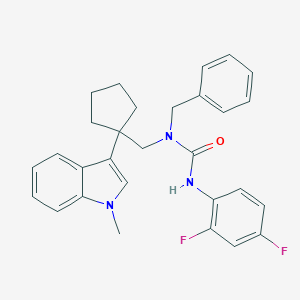
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)
